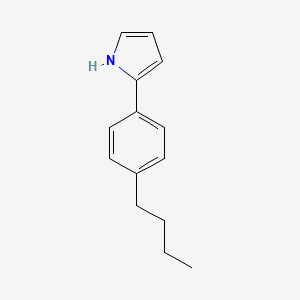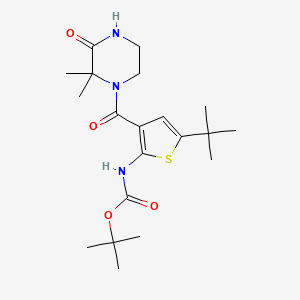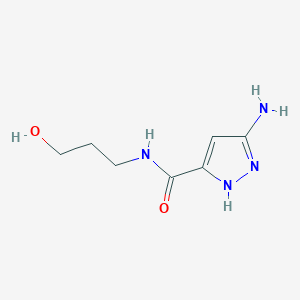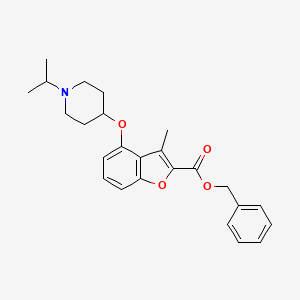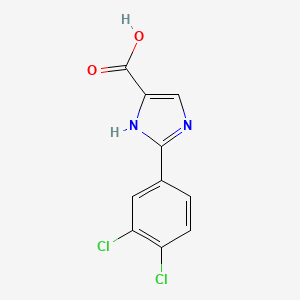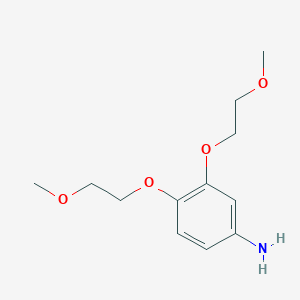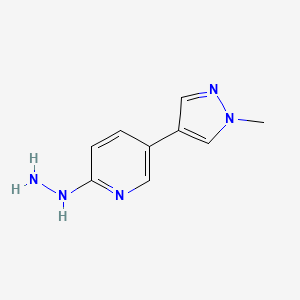
2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine: is a chemical compound that belongs to the class of hydrazine-coupled pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 1-methyl-1H-pyrazol-4-yl with 2-hydrazinylpyridine under specific conditions. The reaction can be carried out using conventional heating or microwave-assisted synthesis to enhance reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine: can undergo various chemical reactions, including:
Oxidation: : Converting the hydrazine group to a corresponding oxo group.
Reduction: : Reducing the pyridine ring or other functional groups.
Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiparasitic properties.
Medicine: : Explored for its therapeutic potential in treating diseases such as malaria and leishmaniasis.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antiparasitic activity, the compound may inhibit enzymes essential for the survival of the parasite, leading to its death.
Comparison with Similar Compounds
2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine: is similar to other hydrazine-coupled pyrazole derivatives, such as 2-hydrazinyl-5-(1-ethyl-1H-pyrazol-4-yl)pyridine and 2-hydrazinyl-5-(1-propyl-1H-pyrazol-4-yl)pyridine . its unique structural features, such as the presence of the methyl group on the pyrazole ring, contribute to its distinct biological and chemical properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1427473-71-9 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
[5-(1-methylpyrazol-4-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C9H11N5/c1-14-6-8(5-12-14)7-2-3-9(13-10)11-4-7/h2-6H,10H2,1H3,(H,11,13) |
InChI Key |
UEPUCAZCGGVFPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)
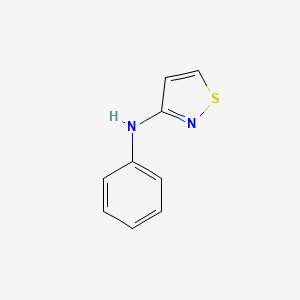
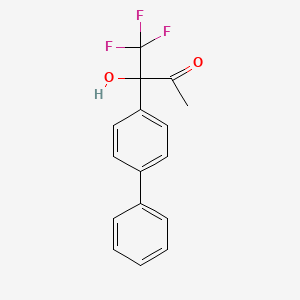
![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)
